1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one
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Overview
Description
1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an azetidinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the azetidinone moiety via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
1-(3-{5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one can be compared with similar compounds, such as other oxadiazole derivatives and azetidinone-containing molecules. Its uniqueness lies in the specific combination of functional groups, which may confer distinct biological activities and chemical properties. Similar compounds include:
Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their antimicrobial and anticancer activities.
Azetidinone derivatives: Molecules with the azetidinone moiety, often studied for their potential as β-lactam antibiotics.
Properties
IUPAC Name |
1-[3-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-17(25-2)7-6-14(13)12-18-21-20(22-26-18)15-4-3-5-16(11-15)23-9-8-19(23)24/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQPBVORIAHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC2=NC(=NO2)C3=CC(=CC=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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